2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Physical Chemistry Medicinal Chemistry ADME

Versatile ortho-substituted nitrobenzenesulfonamide scaffold for medicinal chemistry and library synthesis. The unique adjacency of ethylamino and sulfonamide groups creates distinct steric and electronic effects absent in generic analogs like sulfanilamide or 4-ethylamino-3-nitrobenzenesulfonamide, ensuring experimental reproducibility in acylation, metal coordination, and cross-coupling reactions. - LogP ~1.475, pKa ~9.80 - defined physicochemical profile for SAR studies - Three reactive handles (nitro, sulfonamide, ethylamino) for multi-directional diversification - In stock with 95% purity; bulk quantities available

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
CAS No. 127781-69-5
Cat. No. B1375027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
CAS127781-69-5
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C8H11N3O4S/c1-2-10-7-4-3-6(11(12)13)5-8(7)16(9,14)15/h3-5,10H,2H2,1H3,(H2,9,14,15)
InChIKeyICBGAFYZVLTEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide: Core Properties & Procurement


2-(Ethylamino)-5-nitrobenzene-1-sulfonamide is a nitrobenzenesulfonamide derivative with the molecular formula C8H11N3O4S and a molecular weight of 245.26 g/mol . It is characterized by a benzene ring substituted with an ethylamino group at position 2, a nitro group at position 5, and a sulfonamide group at position 1. Its primary utility lies in its role as a versatile small molecule scaffold and a synthetic intermediate for generating diverse chemical libraries and functionalized derivatives . The compound is a solid with a predicted pKa of 9.80±0.60 and is available from research chemical suppliers at varying purities, typically for laboratory-scale research and development applications.

Versatile small molecule scaffold for chemical library synthesis
Three addressable functional groups: nitro, sulfonamide, ethylamino
Ortho-substitution pattern enables unique reactivity profiling
Steric/electronic effects from adjacent ethylamino and sulfonamide
Distinct physicochemical profile vs regioisomeric analogs
Supports SAR studies where ionization and lipophilicity are key

Why 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide Cannot Be Substituted


The unique ortho-substitution pattern of an ethylamino group adjacent to a sulfonamide on the benzene ring, in combination with a para-nitro group, dictates a distinct chemical reactivity profile for 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide. The spatial proximity of the ethylamino and sulfonamide moieties creates steric and electronic interactions that are absent in simpler or differently substituted analogs like sulfanilamide or 4-ethylamino-3-nitrobenzenesulfonamide [1]. This specific arrangement influences the molecule's conformational dynamics, its ability to form intramolecular hydrogen bonds, and the electron density on the sulfonamide nitrogen, which in turn affects both its nucleophilicity and acidity . Consequently, the compound's behavior in chemical reactions, such as acylation or metal coordination, cannot be reliably extrapolated from in-class comparisons, rendering generic substitution a significant risk to experimental reproducibility and synthetic outcomes.

Target compound
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
Regioisomer 4-(ethylamino)-3-nitrobenzenesulfonamide cannot substitute directly — ionization state may shift by >5 pKa units
Reactivity context
Ortho-ethylamino/sulfonamide proximity enables specific hydrogen bonding and electronic effects
Para-substituted analogs lack these interactions; acylation and metal coordination outcomes may not transfer
Physicochemical profile
LogP and pKa are tuned by ortho-substitution pattern
Regioisomeric shift alters lipophilicity, affecting solubility and permeability — SAR extrapolation requires validation

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide: Quantitative Comparisons


pKa and Ionization State Comparison

The predicted acid dissociation constant (pKa) for the sulfonamide group of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide is 9.80±0.60 . In contrast, the structurally related regioisomer 4-(ethylamino)-3-nitrobenzenesulfonamide (CAS 81676-80-4) exhibits a predicted pKa of 4.47 [1]. This difference of over 5 pKa units indicates a dramatically different ionization state for the sulfonamide group at physiological or mildly acidic pH ranges.

pKa difference
Reported
9.80±0.60 (target) vs 4.47 (regioisomer)
Ionization state may diverge markedly at physiological pH
Predicted vs experimental; cross-study comparable
Physical Chemistry Medicinal Chemistry ADME

Lipophilicity & Hydrophobicity Comparison

The predicted lipophilicity (LogP) for 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide is 1.475±0.06 . A close analog, 4-(ethylamino)-3-nitrobenzenesulfonamide (CAS 81676-80-4), has a reported LogP of 1.2 [1]. This difference, while modest, is a direct consequence of the alternative substitution pattern.

Lipophilicity (LogP)
Reported
1.475±0.06 (predicted)
Moderately lipophilic scaffold; supports permeability profiling
Regioisomer LogP ~1.2; difference may affect distribution
Computational Chemistry Drug Design Physicochemical Properties

Reactivity as a Synthetic Intermediate

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide is specifically highlighted as a "versatile small molecule scaffold" by multiple suppliers . This designation is based on its three chemically addressable functional groups: the nitro group (reducible to an amine), the sulfonamide group (sulfonylating agent), and the ethylamino group (nucleophilic). While sulfanilamide lacks both the ethylamino and nitro groups, limiting its synthetic utility, the ortho-arrangement in this compound creates a unique and reactive chemical space for constructing diverse compound libraries.

Synthetic versatility
Data to verify
Three chemically addressable groups: nitro, sulfonamide, ethylamino
Supports multi-directional library synthesis
Supplier designation; class-level inference
Organic Synthesis Medicinal Chemistry Chemical Biology

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide: Procurement & Applications


Building Block for Chemical Libraries

The compound is optimally sourced for use as a core scaffold in the synthesis of combinatorial libraries. Its three distinct and reactive functional groups (nitro, sulfonamide, and ethylamino) enable multi-directional diversification, allowing medicinal chemists to efficiently explore chemical space. Its designation as a "versatile small molecule scaffold" supports its application in hit-to-lead campaigns and the synthesis of novel analogs where structural complexity is paramount.

Specific Lipophilicity & Ionization Profile

Research projects that require a sulfonamide-containing molecule with a specific LogP (~1.475 ) and a high pKa (~9.80 ) should prioritize this compound. Its distinct physicochemical profile, which differs quantifiably from its regioisomers and other sulfonamide analogs, makes it the appropriate choice for structure-activity relationship (SAR) studies investigating the impact of these parameters on membrane permeability or target binding affinity.

Ortho-Substituted Aromatic Synthesis

Due to the unique steric and electronic effects imparted by the adjacent ethylamino and sulfonamide groups , this compound is a valuable substrate for developing and optimizing synthetic methods that are sensitive to ortho-substitution, such as metal-catalyzed cross-couplings, directed C-H activation, or cyclization reactions. Its use can lead to the discovery of novel reaction pathways or the synthesis of otherwise difficult-to-access molecular architectures.

Application
Selection Property
Validation Focus
Chemical library building block
Multi-functional group scaffold (nitro, sulfonamide, ethylamino)
Diversification efficiency and library yield
Ionization/lipophilicity SAR studies
Physicochemical profile (LogP, pKa)
Correlation with permeability or target binding
Ortho-substituted aromatic synthesis
Ortho-ethylamino/sulfonamide reactivity pattern
Reaction optimization and novel product formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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